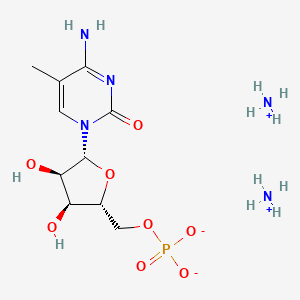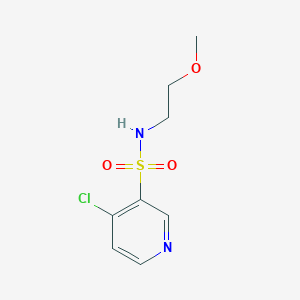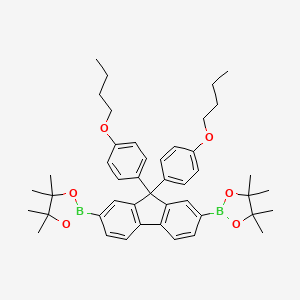
2,2'-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with butoxyphenyl groups and dioxaborolane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where a biphenyl compound is alkylated to form the fluorene structure.
Substitution with Butoxyphenyl Groups: The fluorene core is then functionalized with butoxyphenyl groups through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Dioxaborolane Moieties: Finally, the dioxaborolane groups are introduced via a borylation reaction, typically using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be used to modify the dioxaborolane groups, potentially converting them to boronic acids or esters.
Substitution: The butoxyphenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or esters.
Substitution: Various substituted fluorene derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its electronic properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Used in fluorescent imaging techniques.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
Coatings: Used in the development of protective coatings with enhanced durability.
Mécanisme D'action
The compound exerts its effects primarily through its electronic properties. The fluorene core provides a rigid, planar structure that facilitates π-π stacking interactions, while the butoxyphenyl groups enhance solubility and processability. The dioxaborolane moieties can participate in reversible covalent bonding, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-butoxyphenyl)-9H-fluorene: Lacks the dioxaborolane groups, making it less versatile in terms of chemical reactivity.
2,7-Dibromo-9,9-bis(4-butoxyphenyl)fluorene: Contains bromine atoms instead of dioxaborolane groups, leading to different reactivity and applications.
Uniqueness
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of both butoxyphenyl and dioxaborolane groups, which confer a combination of solubility, electronic properties, and reactivity that is not found in similar compounds.
Propriétés
Formule moléculaire |
C45H56B2O6 |
|---|---|
Poids moléculaire |
714.5 g/mol |
Nom IUPAC |
2-[9,9-bis(4-butoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C45H56B2O6/c1-11-13-27-48-35-21-15-31(16-22-35)45(32-17-23-36(24-18-32)49-28-14-12-2)39-29-33(46-50-41(3,4)42(5,6)51-46)19-25-37(39)38-26-20-34(30-40(38)45)47-52-43(7,8)44(9,10)53-47/h15-26,29-30H,11-14,27-28H2,1-10H3 |
Clé InChI |
BZUDMHDGBFPYBU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCC)C6=CC=C(C=C6)OCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
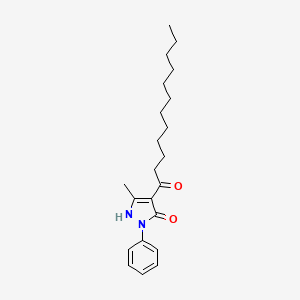
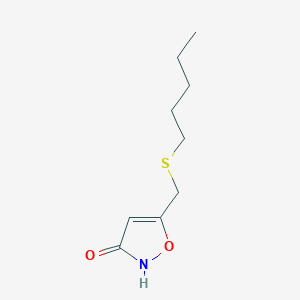
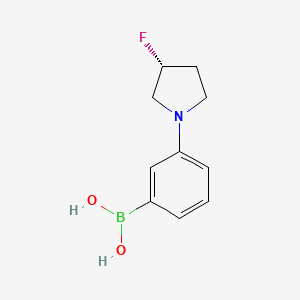
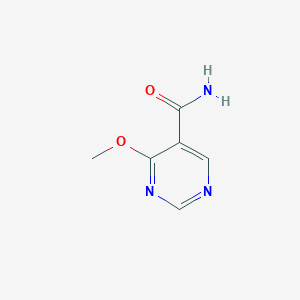


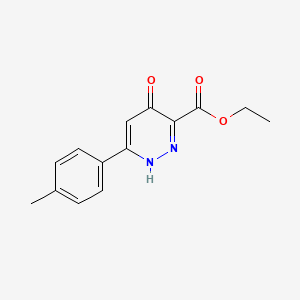
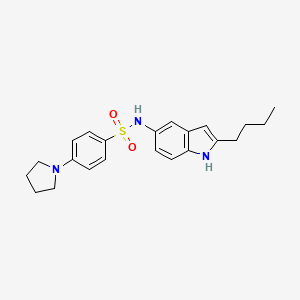
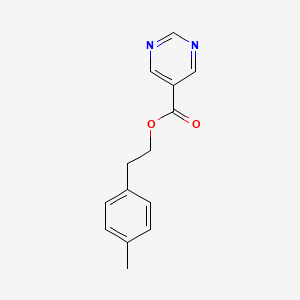
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
